Cas no 113296-20-1 (Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI))

Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI) structure
113296-20-1 structure
Nom du produit:Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI)
Numéro CAS:113296-20-1
Le MF:C35H32O13
Mégawatts:660.620791435242
CID:163718

Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, (bS)- (9CI)
    • Benzenepentanoic acid, b,3,4-trihydroxy-,(2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-
    • (-)-Phylloflavanin
    • 2H,8H-Benzo[1,2-b:3,4-b']dipyran, benzenepentanoic acid deriv.
    • Benzenepentanoicacid, b,3,4-trihydroxy-,2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-ylester, [2R-[2a,3b(S*),10a]]-
    • Phylloflavanin
    • Benzenepentanoic acid, β,3,4-trihydroxy-, (2R,3S,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-5-hydroxy-8-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl ester, (βS)- (9CI)
    • Piscine à noyau: 1S/C35H32O13/c36-19(5-1-16-2-6-22(37)26(41)9-16)12-31(44)47-30-13-21-25(40)15-29-33(35(21)48-34(30)18-4-8-24(39)28(43)11-18)20(14-32(45)46-29)17-3-7-23(38)27(42)10-17/h2-4,6-11,15,19-20,30,34,36-43H,1,5,12-14H2
    • La clé Inchi: DMXDVZLRUVUDMI-UHFFFAOYSA-N
    • Sourire: OC(CC(OC1C(C2C=C(O)C(O)=CC=2)OC2C(=C(C=C3C=2C(C2C=C(O)C(O)=CC=2)CC(=O)O3)O)C1)=O)CCC1C=C(O)C(O)=CC=1

Propriétés calculées

  • Qualité précise: 272.08309
  • Nombre de donneurs de liaisons hydrogène: 8
  • Nombre de récepteurs de liaison hydrogène: 13
  • Comptage des atomes lourds: 48
  • Le xlogp3: 2.052

Propriétés expérimentales

  • Dense: 1.66±0.1 g/cm3(Predicted)
  • Point d'ébullition: 958.9±65.0 °C(Predicted)
  • Le PSA: 52.54
  • Le PKA: 8.86±0.70(Predicted)
Fournisseurs recommandés
Hebei Ganmiao New material Technology Co., LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hebei Ganmiao New material Technology Co., LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Synrise Material Co. Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Synrise Material Co. Ltd.